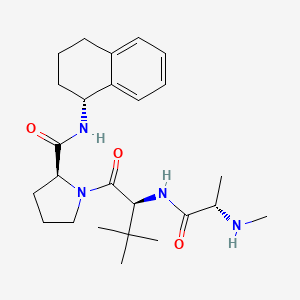

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C25H38N4O3 and its molecular weight is 442.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Identification and Derivatization

Research has explored the identification of novel cathinones, including derivatives related to the specified chemical structure, through spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. These studies are crucial for forensic science, helping in the identification of novel psychoactive substances (J. Nycz, T. Paździorek, G. Małecki, & Marcin Szala, 2016).

Molecular Synthesis and Activity

Efforts in synthetic chemistry have led to the development of compounds with potential applications in tumor research and therapy, exploring the sigma-subtype affinities and selectivities of derivatives through binding assays. This research demonstrates the potential therapeutic applications of these compounds in diagnosing and treating cancer (F. Berardi et al., 2005).

Synthetic Procedures and Characterization

The synthesis of related compounds through efficient and facile procedures highlights advancements in organic chemistry, aiming at creating useful intermediates for further chemical transformations (Jiann-Jyh Huang, M. Yeh, & F. Wong, 2008). These synthetic routes contribute to the broader field of chemical synthesis by providing new methods for constructing complex molecules.

Analytical Characterization of Novel Compounds

Analytical characterization of synthetic cathinone derivatives, including detailed chemical and pharmacological profiles, is essential for understanding their properties and potential applications. This research is vital for the development of new psychoactive substances and their regulatory control (Zhenhua Qian et al., 2017).

Exploration of Chemical Reactions and Mechanisms

Investigations into the reactions of magnesiated bases on substituted pyridines provide insights into chemical reactivity and mechanisms, offering new synthetic pathways and understanding of molecular interactions (V. Bonnet et al., 2001).

Mechanism of Action

Target of Action

The primary target of this compound is the E3 ubiquitin-protein ligase XIAP . This enzyme plays a crucial role in the regulation of programmed cell death, also known as apoptosis .

Mode of Action

It is known that it interacts with its target, the e3 ubiquitin-protein ligase xiap . This interaction could potentially influence the activity of the enzyme, leading to changes in the regulation of apoptosis .

Biochemical Pathways

The compound is likely to affect the apoptotic pathways regulated by the E3 ubiquitin-protein ligase XIAP . The downstream effects of this interaction could include changes in cell survival and death .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its influence on the E3 ubiquitin-protein ligase XIAP and the regulation of apoptosis . Specific effects will depend on the context of the cell and the overall state of the organism .

properties

IUPAC Name |

(2S)-1-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3/c1-16(26-5)22(30)28-21(25(2,3)4)24(32)29-15-9-14-20(29)23(31)27-19-13-8-11-17-10-6-7-12-18(17)19/h6-7,10,12,16,19-21,26H,8-9,11,13-15H2,1-5H3,(H,27,31)(H,28,30)/t16-,19+,20-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJIMRZGUBTJRV-NASSWSRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C(=O)N1CCCC1C(=O)NC2CCCC3=CC=CC=C23)C(C)(C)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)C(C)(C)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402481 |

Source

|

| Record name | (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

846550-95-6 |

Source

|

| Record name | (S)-1-((S)-3,3-Dimethyl-2-((S)-2-(methylamino)propanamido)butanoyl)-N-((R)-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1308548.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B1308559.png)